molecular formula C13H15NO3S B7876862 methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7876862
M. Wt: 265.33 g/mol
InChI Key: ZPDPKOTZYUNYAR-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups at specific positions on the thieno[3,2-b]pyrrole core.

Scientific Research Applications

Methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new drugs with therapeutic benefits.

    Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate: shares structural similarities with other thieno[3,2-b]pyrrole derivatives.

    Thieno[3,2-b]pyrrole-5-carboxylate: derivatives with different substituents at the 2-ethyl and 4-(2-oxopropyl) positions.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-ethyl-4-(2-oxopropyl)thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-4-9-5-10-12(18-9)6-11(13(16)17-3)14(10)7-8(2)15/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPKOTZYUNYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=C(N2CC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate

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